2,2'-Dibromooctafluorobiphenyl
Overview
Description
2,2’-Dibromooctafluorobiphenyl is a chemical compound with the molecular formula C12Br2F8 and a molecular weight of 455.92 g/mol . It is characterized by the presence of two bromine atoms and eight fluorine atoms attached to a biphenyl structure. This compound is known for its stability and unique electronic properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dibromooctafluorobiphenyl typically involves the bromination of octafluorobiphenyl. One common method is the reaction of octafluorobiphenyl with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2,2’-positions .
Industrial Production Methods: Industrial production of 2,2’-Dibromooctafluorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to achieve high yields and purity. The compound is typically purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dibromooctafluorobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as lithium or magnesium reagents, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form octafluorobiphenyl by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form higher oxidation state derivatives.
Common Reagents and Conditions:
Substitution: n-Butyllithium or Grignard reagents in anhydrous solvents like tetrahydrofuran (THF) at low temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or THF.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Major Products:
Substitution: Formation of 2,2’-dilithiooctafluorobiphenyl or 2,2’-dimagnesiooctafluorobiphenyl.
Reduction: Formation of octafluorobiphenyl.
Oxidation: Formation of higher oxidation state derivatives.
Scientific Research Applications
2,2’-Dibromooctafluorobiphenyl has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of donor-acceptor systems for organic photovoltaic devices.
Biology: Employed in the study of halogenated biphenyls and their biological interactions.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,2’-Dibromooctafluorobiphenyl is primarily related to its electronic properties. The presence of bromine and fluorine atoms influences the electron density distribution within the biphenyl structure, making it an effective electron-transporting material. This compound interacts with molecular targets through halogen bonding and π-π interactions, which are crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
4,4’-Dibromooctafluorobiphenyl: Similar in structure but with bromine atoms at the 4,4’-positions.
2,2’-Diiodooctafluorobiphenyl: Contains iodine atoms instead of bromine.
2,2’-Dichlorooctafluorobiphenyl: Contains chlorine atoms instead of bromine.
Uniqueness: 2,2’-Dibromooctafluorobiphenyl is unique due to its specific bromine substitution pattern, which imparts distinct electronic properties compared to its analogs. This makes it particularly valuable in applications requiring precise electronic characteristics, such as organic photovoltaic devices and advanced materials .
Properties
IUPAC Name |
1-bromo-2-(2-bromo-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluorobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Br2F8/c13-3-1(5(15)9(19)11(21)7(3)17)2-4(14)8(18)12(22)10(20)6(2)16 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEFBGCEVOAASZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)F)F)F)F)C2=C(C(=C(C(=C2Br)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Br2F8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5576-19-2 | |
Record name | 5576-19-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.